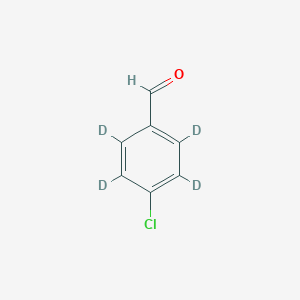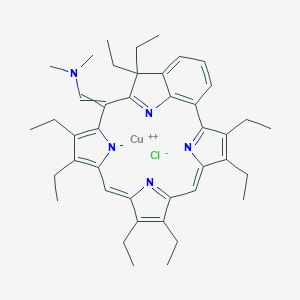
4-Chlorobenzaldehyde-2,3,5,6-d4
説明
4-Chlorobenzaldehyde-2,3,5,6-d4 is a deuterated derivative of 4-chlorobenzaldehyde, a compound that has been extensively studied for its molecular structure and synthesis. The molecular structure of 4-chlorobenzaldehyde has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations, revealing a planar Cs symmetry structure as the only stable conformation . The synthesis of 4-chlorobenzaldehyde itself has been achieved through the Sommelet reaction, yielding a high product purity of over 96% .
Synthesis Analysis
The synthesis of 4-chlorobenzaldehyde is a critical step in the study of its derivatives. The optimized conditions for the Sommelet reaction involve a specific ratio of reactants and catalysts, with a reaction temperature of 110°C and a duration of 2 hours, resulting in a high yield . This method provides a reliable route to produce 4-chlorobenzaldehyde, which can then be used as a precursor for further chemical modifications, including the introduction of deuterium atoms to produce 4-Chlorobenzaldehyde-2,3,5,6-d4.
Molecular Structure Analysis
The molecular structure of 4-chlorobenzaldehyde has been thoroughly investigated. The gas-phase electron diffraction studies combined with microwave spectroscopy and ab initio calculations have provided detailed insights into the bond lengths and angles of the molecule. The planar Cs symmetry structure and the torsion of the formyl group as a large amplitude motion are key structural features . These findings are crucial for understanding the molecular geometry of 4-Chlorobenzaldehyde-2,3,5,6-d4 and predicting its physical and chemical properties.
Chemical Reactions Analysis
4-Chlorobenzaldehyde participates in various chemical reactions due to its aldehyde functional group. One such reaction is the condensation with hydrazine derivatives to form hydrazone compounds, which have been studied for their crystal structure and biological activity . The reactivity of the aldehyde group allows for the synthesis of a wide range of derivatives, which can be tailored for specific applications, including biological assays where the compound exhibits fungicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorobenzaldehyde are influenced by its molecular structure. The planarity and symmetry of the molecule affect its rotational constants and electron distribution, which in turn influence its reactivity and interaction with other molecules . The crystal structure analysis of its derivatives, such as the hydrazone compound, reveals intermolecular hydrogen bonding and π-π stacking interactions, which are important for understanding the solid-state properties and the potential for forming supramolecular assemblies . The introduction of deuterium atoms in 4-Chlorobenzaldehyde-2,3,5,6-d4 would likely impact these properties, potentially altering its reactivity and physical characteristics.
科学的研究の応用
Synthesis and Structural Analysis
4-Chlorobenzaldehyde-2,3,5,6-d4, as a derivative of 4-chlorobenzaldehyde, finds its application in the synthesis and structural analysis of various compounds. For instance, it has been used in the synthesis of novel compounds exhibiting biological activities, such as fungicidal properties against specific fungi strains. One study detailed the synthesis of a compound through a condensation reaction involving 4-chlorobenzaldehyde, leading to a molecule with promising fungicidal activity, showcasing the potential of 4-chlorobenzaldehyde derivatives in pharmaceutical applications (Tian Da-ting et al., 2013).
Chemical Synthesis Techniques
Crystal Structure Determination
Furthermore, derivatives of 4-chlorobenzaldehyde have been instrumental in crystal structure determination studies. For example, compounds synthesized from 4-chlorobenzaldehyde were analyzed using single-crystal X-ray diffraction, revealing their molecular geometries and interactions. Such studies not only provide insights into the structural aspects of these compounds but also contribute to the broader field of crystallography and material science (Yu Sun et al., 2006).
Spectroscopic Analysis
The spectroscopic properties of 4-chlorobenzaldehyde derivatives have also been a subject of interest. In one study, infrared spectroscopy and density functional theory (DFT) were utilized to investigate the spectral characteristics of a related compound, providing valuable information on its electronic structure and interactions with solvents. This kind of research is crucial for understanding the fundamental properties of chemical compounds and their potential applications (C. Parlak & P. Ramasami, 2020).
Catalytic Applications
Moreover, 4-chlorobenzaldehyde derivatives have been explored for their catalytic applications, specifically in facilitating the Suzuki-Miyaura reaction, a widely used cross-coupling method in organic synthesis. A study found that 4-chlorobenzaldehyde could undergo arylation using a specific palladium catalyst, underscoring its utility in enhancing the efficiency of organic synthesis reactions (T. Thiemann et al., 2010).
Safety And Hazards
特性
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPYQKSLYISFPO-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584010 | |
| Record name | 4-Chloro(~2~H_4_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzaldehyde-2,3,5,6-d4 | |
CAS RN |
62285-59-0 | |
| Record name | 4-Chlorobenzaldehyde-2,3,5,6-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62285-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro(~2~H_4_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62285-59-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)







